Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a bromodecyloxy group and two ester groups, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate typically involves the reaction of pyridine-2,6-dicarboxylic acid with 10-bromodecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as thiols or amines.
Oxidation and Reduction: The ester groups can be reduced to alcohols or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Substitution: Potassium thioacetate in ethanol under reflux conditions.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of thioacetate or amine derivatives.
Oxidation: Conversion to pyridine-2,6-dicarboxylic acid.
Reduction: Formation of diethyl 4-[(10-hydroxydecyl)oxy]pyridine-2,6-dicarboxylate.
Scientific Research Applications
Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and cellular membranes. The bromodecyloxy group allows the compound to penetrate lipid bilayers, while the pyridine ring can interact with active sites of enzymes, inhibiting their activity . This dual action makes it effective in various applications, from antimicrobial to anti-corrosion.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-[(10-thioacetyldecyl)oxy]pyridine-2,6-dicarboxylate
- Diethyl 4-[(10-hydroxydecyl)oxy]pyridine-2,6-dicarboxylate
Uniqueness
Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate is unique due to its bromodecyloxy group, which imparts distinct chemical reactivity and biological activity. This makes it more versatile compared to its analogs, which may lack the same level of reactivity or specificity in their applications.
Properties
CAS No. |
668461-84-5 |
---|---|
Molecular Formula |
C21H32BrNO5 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
diethyl 4-(10-bromodecoxy)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C21H32BrNO5/c1-3-26-20(24)18-15-17(16-19(23-18)21(25)27-4-2)28-14-12-10-8-6-5-7-9-11-13-22/h15-16H,3-14H2,1-2H3 |
InChI Key |
GLCOEAIOZRLCSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)OCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.